

# High-Resolution Mass Spectrometry of Bis(3,5-dimethylphenyl)methanone: A Technical Guide

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## Compound of Interest

Compound Name: *Bis(3,5-dimethylphenyl)methanone*

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This technical guide provides an in-depth overview of the high-resolution mass spectrometry (HRMS) analysis of **Bis(3,5-dimethylphenyl)methanone**. It covers theoretical data, expected fragmentation patterns, and detailed experimental protocols to aid researchers in the identification and characterization of this and similar aromatic ketones.

## Compound Information

**Bis(3,5-dimethylphenyl)methanone** is an aromatic ketone with the chemical formula  $C_{17}H_{18}O$ . Understanding its precise molecular weight is fundamental for HRMS analysis.

Property	Value	Source
Chemical Formula	$C_{17}H_{18}O$	PubChem
Molecular Weight (Nominal)	238 g/mol	PubChem
Exact Mass	238.135765 Da	PubChem[1][2]
InChI Key	RRQBKRVEGBYEBr-UHFFFAOYSA-N	PubChem[1][2]

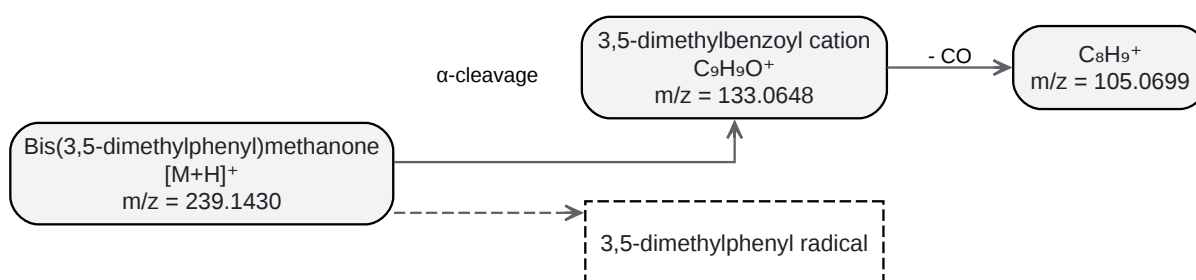
# Theoretical High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the parent ion and its fragments, allowing for the determination of elemental composition. For **Bis(3,5-dimethylphenyl)methanone**, the expected protonated molecule in positive ion mode electrospray ionization (ESI) would be  $[M+H]^+$ .

Ion Species	Chemical Formula	Calculated Exact Mass (Da)
[M]	C <sub>17</sub> H <sub>18</sub> O	238.135765
[M+H] <sup>+</sup>	C <sub>17</sub> H <sub>19</sub> O <sup>+</sup>	239.143040
[M+Na] <sup>+</sup>	C <sub>17</sub> H <sub>18</sub> ONa <sup>+</sup>	261.125010
[M+K] <sup>+</sup>	C <sub>17</sub> H <sub>18</sub> OK <sup>+</sup>	277.098949

## Proposed Fragmentation Pathway

The fragmentation of aromatic ketones in mass spectrometry is a well-understood process that primarily involves cleavage at the carbonyl group.<sup>[1][3]</sup> The following is a proposed fragmentation pathway for **Bis(3,5-dimethylphenyl)methanone** under collision-induced dissociation (CID) in an MS/MS experiment. The primary fragmentation is expected to be an alpha-cleavage, leading to the formation of a stable acylium ion.



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Caption: Proposed ESI-MS/MS fragmentation of **Bis(3,5-dimethylphenyl)methanone**.

# Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This section outlines a typical experimental protocol for the analysis of **Bis(3,5-dimethylphenyl)methanone** using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

## Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **Bis(3,5-dimethylphenyl)methanone** in a suitable organic solvent (e.g., methanol, acetonitrile).
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

## Instrumentation and Parameters

The following table details the recommended instrument parameters for HRMS analysis.

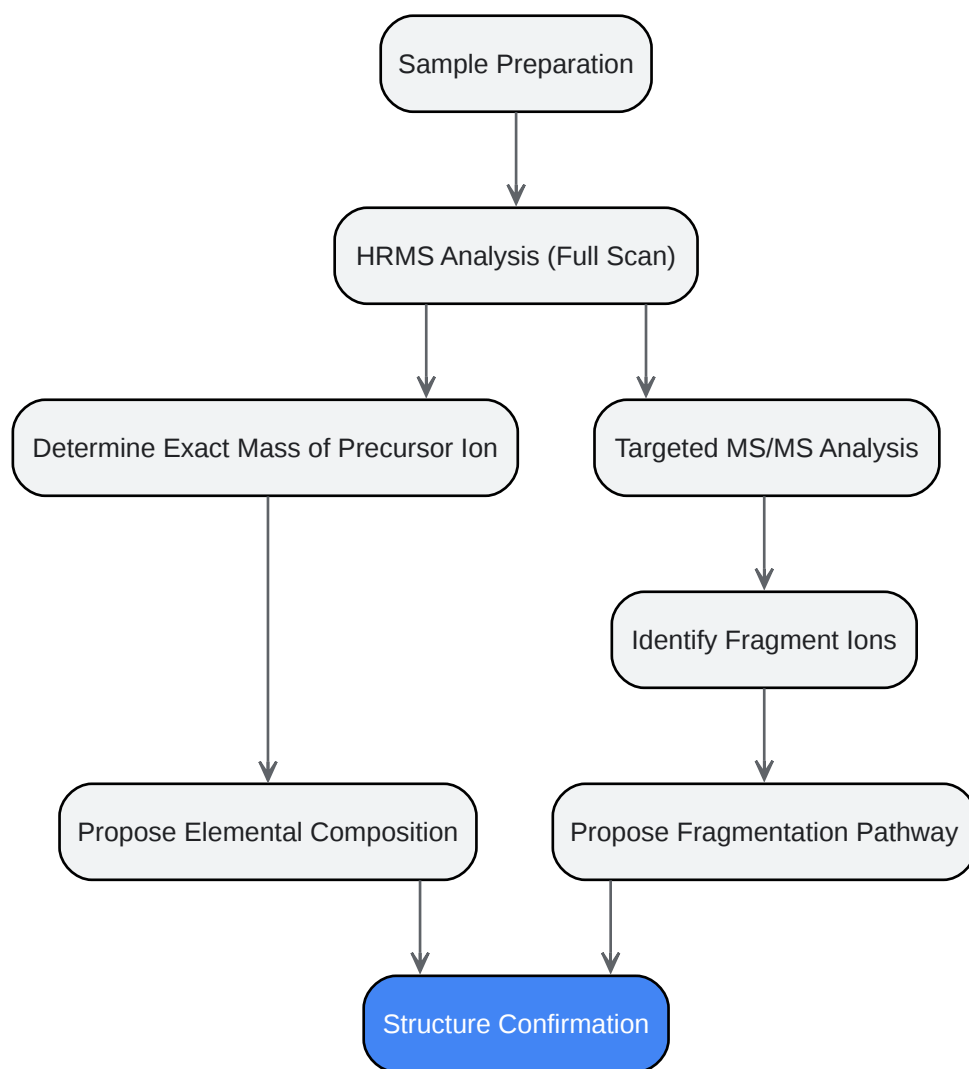
Parameter	Recommended Setting
Mass Spectrometer	Q-TOF or Orbitrap Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temperature	350 - 500 °C
Desolvation Gas Flow	600 - 800 L/hr
Mass Range	m/z 50 - 500
Acquisition Mode	Full Scan MS and Targeted MS/MS
Collision Energy (for MS/MS)	Ramped (e.g., 10-40 eV)

## Data Acquisition and Processing

- **Calibration:** Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercially available ESI tuning mix) to ensure high mass accuracy.
- **Full Scan MS:** Acquire full scan mass spectra to identify the protonated molecule  $[M+H]^+$  and other adducts.
- **Targeted MS/MS:** Select the  $[M+H]^+$  ion (m/z 239.1430) as the precursor ion for collision-induced dissociation (CID) to obtain fragmentation data.
- **Data Analysis:** Process the raw data using the instrument's software. Determine the elemental composition of the parent ion and its major fragments based on their accurate masses and isotopic patterns.

## Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and structural elucidation of **Bis(3,5-dimethylphenyl)methanone** using HRMS.



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Caption: Workflow for HRMS-based compound identification.

## Conclusion

This technical guide provides a comprehensive framework for the high-resolution mass spectrometric analysis of **Bis(3,5-dimethylphenyl)methanone**. By combining theoretical calculations, predictive fragmentation pathways, and detailed experimental protocols, researchers can confidently identify and characterize this compound. The methodologies

described here are also applicable to a broader range of aromatic ketones, making this a valuable resource for scientists in various fields of chemical and pharmaceutical research.

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## References

- 1. whitman.edu [whitman.edu]
- 2. Bis(3,5-dimethylphenyl)methanone | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
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